N-(4-ethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Overview
Description
AAL1 is an inhibitor of dark-grown Arabidopsis thaliana seedlings, functioning through auxin receptor Transport Inhibitor Response1 (TIR1) and depending on auxin influx and efflux carriers.
Scientific Research Applications
Coordination Chemistry
- Hydrogen Bonding in Coordination Complexes: A study by Chkirate et al. (2019) examined pyrazole-acetamide derivatives, closely related to the query compound, in the construction of Co(II) and Cu(II) coordination complexes. This research highlights the role of hydrogen bonding in the self-assembly process of these complexes, as well as their significant antioxidant activity (Chkirate et al., 2019).
Antifungal and Antimalarial Activities
- Broad-Spectrum Antifungal Agents: Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective fungicidal agents against various Candida species, highlighting the potential of these compounds in antifungal treatments (Bardiot et al., 2015).
- Antimalarial Activity: Werbel et al. (1986) synthesized a series of compounds structurally similar to the query compound, which demonstrated significant antimalarial potency against Plasmodium berghei in mice, suggesting the potential of these compounds in treating malaria (Werbel et al., 1986).
Corrosion Inhibition
- Inhibition of Corrosion: Nasser and Sathiq (2017) conducted a comparative study on Mannich bases, including compounds with morpholinyl acetamide structures, showing their effectiveness in inhibiting corrosion of mild steel in acidic solutions (Nasser & Sathiq, 2017).
Antimicrobial and Pharmacological Activities
- Antimicrobial and Hemolytic Activity: Gul et al. (2017) synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, demonstrating antimicrobial activity against various microbial species (Gul et al., 2017).
- Analgesic and Anti-inflammatory Activities: Alagarsamy et al. (2015) explored novel quinazolinyl acetamides for their analgesic and anti-inflammatory activities, indicating the therapeutic potential of such compounds (Alagarsamy et al., 2015).
Free Radical Scavenging and Molecular Binding
- Free Radical Scavenging Activity: Boudebbous et al. (2021) investigated the free radical scavenging activity of an amidoalkyl-2-naphthol derivative, indicating its potent antioxidant capabilities (Boudebbous et al., 2021).
- DNA and Protein Binding Studies: Raj (2020) synthesized N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide derivatives, showing their ability to interact with DNA and proteins (Raj, 2020).
properties
IUPAC Name |
N-(4-ethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-11-4-6-12(7-5-11)16-13(18)8-17-14(19)9-21-10(2)15(17)20/h4-7,10H,3,8-9H2,1-2H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOCQUTXCSLYFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)CSC(C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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